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Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-
Amino-5-bromo-2'-fluorobenzophenone (CAS No. 1479-58-9). As a critical starting material

and intermediate in medicinal chemistry, particularly in the synthesis of benzodiazepine

derivatives, a thorough understanding of its chemical and physical characteristics is paramount

for researchers and drug development professionals. This document consolidates essential

data, including chemical identifiers, solubility, thermal properties, and spectroscopic profiles.

Furthermore, it presents field-proven insights into its synthetic utility and outlines a standard

protocol for purity assessment, ensuring both technical accuracy and practical applicability.

Chemical Identity and Structural Framework
2-Amino-5-bromo-2'-fluorobenzophenone is a substituted benzophenone characterized by

three key functional groups attached to its diphenylmethanone core: an amino group (-NH₂), a

bromine atom (-Br), and a fluorine atom (-F).[1] These substituents bestow upon the molecule a

unique combination of reactivity and physical properties, making it a versatile building block in
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organic synthesis.[1] Its primary utility is as a precursor for constructing more complex active

pharmaceutical ingredients (APIs).[1]

The strategic placement of the amino and halogen groups allows for a variety of chemical

transformations, including nucleophilic substitutions and catalytic cross-coupling reactions.[1]

This versatility is fundamental to its role in the synthesis of targeted molecular architectures,

most notably in the development of therapeutics targeting the central nervous system.[1][2]

Identifier Value Source(s)

IUPAC Name
(2-amino-5-bromophenyl)(2-

fluorophenyl)methanone
[1][3]

Synonyms
2-Amino-2′-fluoro-5-

bromobenzophenone
[4][5][6]

CAS Number 1479-58-9 [1][4][5][6]

Molecular Formula C₁₃H₉BrFNO [1][4][5][6]

Molecular Weight 294.12 g/mol [1][5]

InChI Key
XCOKDXNGCQXFCV-

UHFFFAOYSA-N
[1][4][6]

Appearance Yellow crystalline solid/powder [4][7]

Core Physicochemical Properties
The physical properties of a synthetic intermediate dictate its handling, reaction conditions,

purification methods, and formulation potential. The data below has been aggregated from

various chemical data providers and serves as a baseline for experimental design.
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Property Value Source(s)

Melting Point 100-104 °C [7][8]

Boiling Point 450.9 ± 45.0 °C (Predicted) [7][8]

pKa -1.12 ± 0.10 (Predicted) [7]

Purity (Commercial) ≥95% to ≥98% [1][4][9]

Solubility Profile
Solubility is a critical parameter for selecting appropriate solvent systems for synthesis,

purification, and analysis. The compound exhibits good solubility in common polar aprotic and

protic organic solvents, but is insoluble in water.[7][8] This behavior is consistent with its largely

nonpolar aromatic structure, tempered by the polar amino group.

Solvent Solubility Source(s)

Dimethylformamide (DMF) 30 mg/mL [4]

Dimethyl Sulfoxide (DMSO) 30 mg/mL [4]

Ethanol 30 mg/mL [4]

Methanol Slightly Soluble [7]

Water Insoluble [7][8]

Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The

following data provides the characteristic spectral fingerprints for 2-Amino-5-bromo-2'-
fluorobenzophenone.

Mass Spectrometry (MS): The molecular ion peak confirms the compound's molecular

weight.[1]

m/z: 294.119 (C₁₃H₉BrFNO)[1]
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UV-Vis Spectroscopy: The ultraviolet absorption maxima are indicative of the conjugated

aromatic system.

λmax: 234, 394 nm (in a suitable organic solvent like ethanol or methanol)[4]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

The NIST database provides a reference gas-phase spectrum.[6]

N-H stretching: ~3400 cm⁻¹ (characteristic of the primary amine)[1]

C=O stretching: ~1680 cm⁻¹ (characteristic of the diaryl ketone)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural

information about the atomic framework.

¹H-NMR: The spectrum displays distinct peaks in the aromatic region (δ 7.2–8.1 ppm).[1]

The splitting patterns of these signals are indicative of the substituent positions on the

phenyl rings.

¹⁹F-NMR: A characteristic signal for the fluorine atom is observed around δ -110 ppm.[1]

Synthetic Utility and Applications
The primary value of 2-Amino-5-bromo-2'-fluorobenzophenone lies in its role as a versatile

synthetic intermediate.[1] Its structural features are strategically leveraged in multi-step

syntheses of pharmacologically active molecules.

Precursor to Benzodiazepines: It is a well-established precursor in the synthesis of various

benzodiazepines.[1][10] For instance, it is categorized as an analytical reference standard

for its role as a precursor in the synthesis of flubromazepam.[4]

Reactive Sites for Derivatization: The molecule's three key functional groups serve as

handles for further chemical modification:

Amino Group: Can be acylated, alkylated, or used to form heterocyclic rings.

Bromine Atom: Enables cross-coupling reactions (e.g., Suzuki, Heck) to introduce new

carbon-carbon or carbon-heteroatom bonds.
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Fluorine Atom: Modulates the electronic properties and metabolic stability of the final API,

a common strategy in modern drug design.[11]

The diagram below illustrates the relationship between the compound's structural features and

its synthetic potential.

Structural Features of
2-Amino-5-bromo-2'-fluorobenzophenone

Synthetic Transformations & Applications

(2-amino-5-bromophenyl)
(2-fluorophenyl)methanone

Amino (-NH2)
Group

Bromo (-Br)
Atom

Fluoro (-F)
Atom

Heterocycle Formation
(e.g., Diazepine Ring)

 Enables

Cross-Coupling Reactions
(e.g., Suzuki, Buchwald)

 Enables

Metabolic & Electronic
Modulation

 Provides

Active Pharmaceutical
Ingredients (APIs)

(e.g., Flubromazepam)

Click to download full resolution via product page

Structural features enabling synthetic applications.

Experimental Protocol: Purity Determination by
HPLC
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Objective: To establish a robust, self-validating High-Performance Liquid Chromatography

(HPLC) method for determining the purity of 2-Amino-5-bromo-2'-fluorobenzophenone. This

protocol is foundational for quality control in a research or manufacturing setting.

Causality Behind Experimental Choices:

Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen due to its hydrophobicity,

which provides excellent retention and separation for aromatic, moderately polar compounds

like the analyte.

Mobile Phase (Acetonitrile/Water): A gradient elution of acetonitrile and water is selected.

Acetonitrile is a common organic modifier that provides good peak shape, while water is the

weak solvent. A gradient is used to ensure that any potential impurities, which may have

different polarities, are eluted and resolved from the main peak within a reasonable runtime.

Detector (UV-Vis): A UV-Vis detector is set to one of the compound's absorption maxima

(e.g., 234 nm) to achieve high sensitivity and accurate quantification.[4]

Methodology
Standard Preparation:

Accurately weigh approximately 10 mg of a reference standard of 2-Amino-5-bromo-2'-
fluorobenzophenone.

Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water

(diluent) to create a 100 µg/mL stock solution.

Sonication may be used to ensure complete dissolution.

Sample Preparation:

Prepare a sample solution at the same concentration (100 µg/mL) as the standard using

the same diluent.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase A: Water (HPLC Grade)

Mobile Phase B: Acetonitrile (HPLC Grade)

Gradient:

0-2 min: 50% B

2-15 min: 50% to 95% B

15-18 min: 95% B

18-18.1 min: 95% to 50% B

18.1-22 min: 50% B (re-equilibration)

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

Detection Wavelength: 234 nm

Analysis:

Inject the diluent (blank) to ensure no system peaks interfere.

Inject the standard solution five times to establish system suitability (RSD of peak area

<2.0%).

Inject the sample solution in duplicate.

Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of

All Peaks) * 100.

The workflow for this protocol is visualized below.
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Start: Purity Analysis

Prepare Solutions
(Standard & Sample)

100 µg/mL in ACN/H2O

Set HPLC Conditions
(C18, Gradient, 1 mL/min, 234 nm)

Inject Blank (Diluent)

Inject Standard (5x)
Check System Suitability

Inject Sample (2x)

Integrate Peaks &
Calculate Purity via
Area Normalization

End: Report Result

Click to download full resolution via product page

Workflow for HPLC purity determination.
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Safety, Handling, and Storage
Proper handling and storage are crucial to ensure researcher safety and maintain the integrity

of the compound.

Hazard Identification: The compound is classified as harmful and an irritant. It is harmful if

swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation,

and may cause respiratory irritation.[8][12][13]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a

lab coat.[12][14]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid breathing dust or fumes.[12][14][15] Avoid contact with skin, eyes, and clothing. Wash

hands thoroughly after handling.[12][15]

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert

atmosphere.[7][12][14] For long-term stability, storage at -20°C is recommended.[1][4]

Conclusion
2-Amino-5-bromo-2'-fluorobenzophenone is a compound of significant interest in

pharmaceutical research and development. Its well-defined physicochemical properties,

including its solubility profile and distinct spectroscopic fingerprints, provide a solid foundation

for its application in complex organic synthesis. The strategic combination of amino, bromo,

and fluoro functional groups offers multiple avenues for chemical modification, cementing its

role as a valuable precursor for creating novel therapeutic agents. The protocols and data

outlined in this guide are intended to equip researchers with the necessary technical

knowledge to utilize this compound effectively and safely.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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